molecular formula C12H16FN3O2 B15289713 Urea, 1-(2-fluoroethyl)-3-mesityl-1-nitroso- CAS No. 69226-61-5

Urea, 1-(2-fluoroethyl)-3-mesityl-1-nitroso-

Katalognummer: B15289713
CAS-Nummer: 69226-61-5
Molekulargewicht: 253.27 g/mol
InChI-Schlüssel: JEUCLOCQSGVRSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Urea, 1-(2-fluoroethyl)-3-mesityl-1-nitroso-: is a synthetic organic compound characterized by the presence of a urea moiety substituted with a 2-fluoroethyl group, a mesityl group, and a nitroso group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Urea, 1-(2-fluoroethyl)-3-mesityl-1-nitroso- typically involves the reaction of mesityl isocyanate with 2-fluoroethylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The nitroso group is introduced through the reaction of the resulting urea derivative with nitrosyl chloride or another nitrosating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Urea, 1-(2-fluoroethyl)-3-mesityl-1-nitroso- undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The nitroso group can be reduced to an amine group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as hydroxide ions, alkoxide ions, and amines.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives with different functional groups replacing the fluorine atom.

Wissenschaftliche Forschungsanwendungen

Urea, 1-(2-fluoroethyl)-3-mesityl-1-nitroso- has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of Urea, 1-(2-fluoroethyl)-3-mesityl-1-nitroso- involves its interaction with specific molecular targets and pathways. The nitroso group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to modifications that affect their function. The fluoroethyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Urea, 1-(2-fluoroethyl)-3-phenyl-: Similar structure but with a phenyl group instead of a mesityl group.

    Urea, 1-(2-fluoroethyl)-3-methyl-: Similar structure but with a methyl group instead of a mesityl group.

    Urea, 1,1’-p-phenylenebis[3-(2-fluoroethyl)-: Contains two urea moieties linked by a phenylene group.

Uniqueness

Urea, 1-(2-fluoroethyl)-3-mesityl-1-nitroso- is unique due to the presence of the mesityl group, which provides steric hindrance and influences the compound’s reactivity and biological activity

This detailed article provides a comprehensive overview of Urea, 1-(2-fluoroethyl)-3-mesityl-1-nitroso-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Eigenschaften

CAS-Nummer

69226-61-5

Molekularformel

C12H16FN3O2

Molekulargewicht

253.27 g/mol

IUPAC-Name

1-(2-fluoroethyl)-1-nitroso-3-(2,4,6-trimethylphenyl)urea

InChI

InChI=1S/C12H16FN3O2/c1-8-6-9(2)11(10(3)7-8)14-12(17)16(15-18)5-4-13/h6-7H,4-5H2,1-3H3,(H,14,17)

InChI-Schlüssel

JEUCLOCQSGVRSR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)C)NC(=O)N(CCF)N=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.